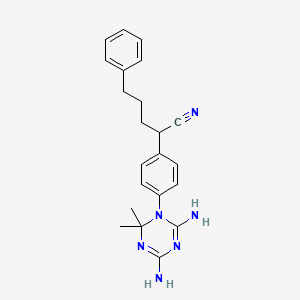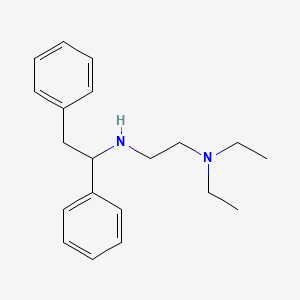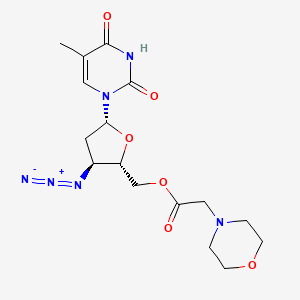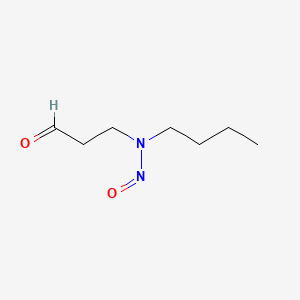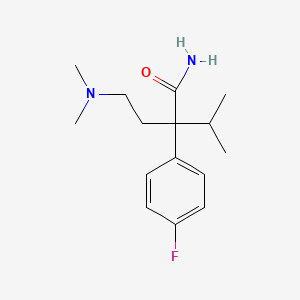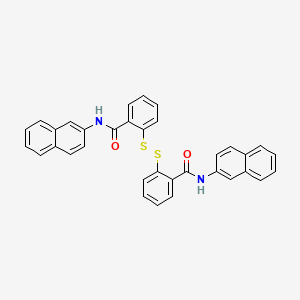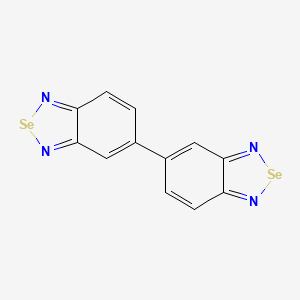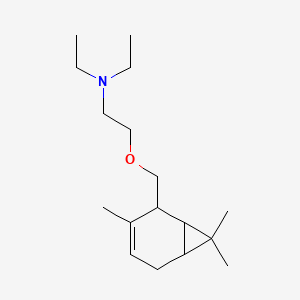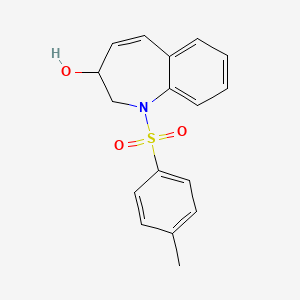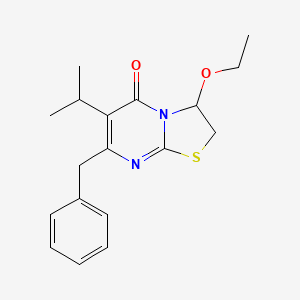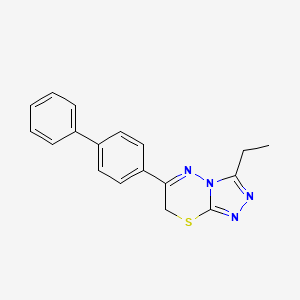
Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)- is a complex organic compound with significant importance in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization, distillation, and chromatography to isolate the final product from reaction by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in biological processes and as a tool for studying enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)- include:
Phenol, 2-(1,1-dimethylethyl)-: A compound with a similar phenolic structure but different functional groups.
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Another compound with a related structure and functional groups.
Uniqueness
The uniqueness of Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)- lies in its specific combination of functional groups and its potential applications across various scientific fields. Its complex structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
124755-20-0 |
|---|---|
Fórmula molecular |
C25H39N3O8S |
Peso molecular |
541.7 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-3-[[3-tert-butyl-4-hydroxy-5-(1-hydroxy-2-methylpropan-2-yl)phenyl]methylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H39N3O8S/c1-24(2,3)15-8-14(9-16(21(15)33)25(4,5)13-29)11-37-12-18(22(34)27-10-20(31)32)28-19(30)7-6-17(26)23(35)36/h8-9,17-18,29,33H,6-7,10-13,26H2,1-5H3,(H,27,34)(H,28,30)(H,31,32)(H,35,36)/t17-,18-/m0/s1 |
Clave InChI |
PYYBQYHHFMDHHY-ROUUACIJSA-N |
SMILES isomérico |
CC(C)(C)C1=C(C(=CC(=C1)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(C)(C)CO)O |
SMILES canónico |
CC(C)(C)C1=C(C(=CC(=C1)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(C)(C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
